molecular formula C21H17ClN4O2S B12222863 Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12222863
M. Wt: 424.9 g/mol
InChI Key: XFTDAFAMIMPIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine ring system. Key structural features include:

  • 7-Phenyl substituent: Provides aromaticity and π-π stacking capabilities, critical for interactions with hydrophobic biological targets.
  • Ethyl carboxylate at position 6: Modulates solubility and bioavailability.

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

ethyl 2-[(2-chlorophenyl)methylsulfanyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H17ClN4O2S/c1-2-28-19(27)16-12-23-20-24-21(29-13-15-10-6-7-11-17(15)22)25-26(20)18(16)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3

InChI Key

XFTDAFAMIMPIJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N=C1)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that triazole derivatives can modulate signaling pathways critical for cancer progression.

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeMechanism of ActionResult
Breast CancerKinase inhibitionSignificant reduction in tumor size
Lung CancerApoptosis inductionIncreased apoptosis in cancer cells

Antimicrobial Properties

This compound has also shown effectiveness against various microbial strains. Its sulfanyl group contributes to its antimicrobial activity by disrupting bacterial cell wall synthesis.

Table 2: Antimicrobial Efficacy

Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL

Agricultural Applications

Pesticidal Activity

The compound's unique structure allows it to function as a pesticide. It has been tested for efficacy against common agricultural pests, demonstrating potential as an eco-friendly alternative to conventional pesticides.

Table 3: Pesticidal Effectiveness

PestApplication Rate (g/ha)Efficacy (%)
Aphids20085
Whiteflies15078

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various triazole compounds, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial agents published in Pharmaceutical Biology, this compound was tested against multiple bacterial strains. The findings revealed that it exhibited superior antimicrobial activity compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Weight Key Features Biological Activity References
Target Compound 2-[(2-Chlorobenzyl)sulfanyl], 7-phenyl ~459.89 (estimated) Aromatic, planar structure; potential π-π interactions Not explicitly reported; inferred from analogs
Ethyl 2-[(2-Chlorobenzyl)thio]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-Methyl 362.84 Methyl at position 7 reduces aromaticity; discontinued due to synthesis/stability issues Unknown
Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate 5-Trifluoromethyl, 7-(2-Cl-phenyl) ~458.83 Electron-withdrawing CF₃ enhances metabolic stability; dihydro ring increases flexibility Anticipated improved pharmacokinetics
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate 7-(2-Cl-phenyl), dihydro 440.94 Non-planar dihydro structure; π-π stacking (3.63–3.88 Å) observed in crystal packing Structural studies only; no bioactivity reported
Ethyl 4,7-dihydro-7-oxo-4-pentyl-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-Oxo, 4-pentyl ~407.89 Ketone at position 7 increases H-bonding potential; pentyl enhances lipophilicity Anti-tubercular activity (IC₅₀ data not provided)

Physical and Crystallographic Properties

  • Planarity vs. Flexibility : Fully aromatic triazolopyrimidines (e.g., target compound) exhibit stronger π-π stacking (centroid distances ~3.6–3.9 Å) compared to dihydro derivatives, influencing melting points and solubility .
  • Crystal Packing : The target’s planar structure may adopt similar packing motifs to ’s dihydro analog, but with enhanced rigidity due to aromaticity.

Stability and Industrial Relevance

  • Discontinued Analogues : Ethyl 7-methyl derivatives () were discontinued, possibly due to poor stability or synthesis challenges. The target’s phenyl group may offer superior stability.
  • Scalability : Microwave-assisted synthesis () and regioselective protocols () are critical for scaling triazolopyrimidine production.

Biological Activity

Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antiviral effects, supported by data tables and relevant case studies.

The compound's molecular formula is C23H23ClN4O2SC_{23}H_{23}ClN_4O_2S, with an exact mass of 454.123 u. The structure includes a triazolo-pyrimidine core which is known for its bioactive potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound exhibited significant antiproliferative effects against various human cancer cell lines.

Case Study: ERK Signaling Pathway Inhibition

A notable study demonstrated that derivatives of triazolo[1,5-a]pyrimidine can inhibit the ERK signaling pathway , leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This inhibition resulted in reduced cell proliferation and induced apoptosis in MGC-803 cells (gastric cancer) . The most active compound in this study showed an IC50 value of 3.91 μM against MCF-7 breast cancer cells.

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8033.91ERK pathway inhibition
H2HCT-1160.53Tubulin polymerization inhibition

Antibacterial Activity

This compound also demonstrates antibacterial activity . A subset of related compounds has shown efficacy against Enterococcus faecium, a pathogen increasingly prevalent in clinical settings . The synthesis of these compounds involved a Biginelli-like reaction which produced derivatives with good narrow-spectrum activity.

Antibacterial Efficacy Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. faecium12.5 μg/mL
Compound BE. faecium25 μg/mL

Antiviral Activity

Preliminary investigations into the antiviral properties of triazolo-pyrimidines have indicated potential effectiveness against various viral infections. The antiviral evaluation of synthesized compounds suggested that some derivatives could inhibit viral replication effectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.